molecular formula C11H17NO2S B7648712 1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol

1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol

Cat. No. B7648712
M. Wt: 227.33 g/mol
InChI Key: YLSIFOSJOWRYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a chiral molecule with two enantiomers, which means that it can exist in two mirror-image forms. The compound is also known as FTA, and it exhibits a range of biochemical and physiological effects that make it an interesting subject of study.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol is not fully understood, but it is believed to involve several pathways. FTA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. FTA has also been shown to activate certain signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects that make it an interesting subject of study. It has been shown to have anti-inflammatory and anti-tumor properties, as well as anti-oxidant effects. FTA has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol has several advantages for lab experiments, including its stability and ease of synthesis. FTA is also relatively non-toxic, which makes it a safer alternative to other compounds that have similar properties. However, one limitation of FTA is that it is a chiral molecule, which means that its effects may differ depending on the enantiomer used.

Future Directions

There are several future directions for research on 1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of FTA and to determine its efficacy in animal models of these disorders. Another area of interest is the development of new synthesis methods for FTA that improve yield and purity. Finally, the potential use of FTA as a lead compound for the development of new drugs with similar properties is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits a range of biochemical and physiological effects that make it an interesting subject of study. Further research is needed to fully understand the mechanism of action of FTA and to determine its efficacy as a therapeutic agent for various disorders.

Synthesis Methods

The synthesis of 1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol involves several steps, including the reaction of furan-2-carboxaldehyde with thian-3-ylamine to produce 1-(furan-2-yl)-2-(thian-3-ylamino)ethanone. This intermediate is then reduced using sodium borohydride to yield this compound. The synthesis method has been optimized to improve yield and purity, and it has been used to produce FTA on a large scale.

Scientific Research Applications

1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol has been the subject of several scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-oxidant properties. FTA has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(furan-2-yl)-2-(thian-3-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c13-10(11-4-1-5-14-11)7-12-9-3-2-6-15-8-9/h1,4-5,9-10,12-13H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSIFOSJOWRYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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